molecular formula C10H11N3OS B1352366 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone CAS No. 299169-54-3

4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone

Cat. No.: B1352366
CAS No.: 299169-54-3
M. Wt: 221.28 g/mol
InChI Key: STFMGWJTFANYEM-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone (CAS No: 4871-25-4) is a chemical reagent featuring a thiazolone core coupled with a hydrazone functional group. This specific molecular architecture, particularly the presence of the hydrazone moiety (-NH-N=CR2), is recognized in medicinal chemistry for its versatile biological activities and ability to interact with various enzymatic targets . Compounds within this structural class are frequently investigated as key scaffolds in the development of novel bioactive molecules . This compound serves as a valuable intermediate for organic synthesis and pharmaceutical research. Its structure is related to a class of molecules studied for their potential to inhibit bacterial type III secretion systems (T3S), a virulence mechanism in many Gram-negative pathogens like Yersinia and Salmonella species . Furthermore, hydrazone-based compounds are extensively explored for their inhibitory effects on metabolic enzymes. Research on analogous structures has demonstrated potent activity against enzymes such as human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for conditions like Alzheimer's disease . Other research avenues for similar thiazole and hydrazone hybrids include their evaluation as potential anticancer and antiviral agents, specifically as RNase H inhibitors for HIV therapy . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-14-9-5-3-2-4-7(9)8-6-15-10(12-8)13-11/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFMGWJTFANYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428311
Record name [4-(2-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299169-54-3
Record name [4-(2-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolone hydrazone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolones. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

Antimicrobial Activity

Hydrazone derivatives, including 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of hydrazones to disrupt bacterial cell membranes or inhibit essential metabolic pathways. For instance, studies have shown that certain hydrazones can inhibit the growth of Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ampicillin .
  • Case Study : A study evaluating a series of hydrazone derivatives found that those containing the thiazolone moiety displayed enhanced antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 50 µg/mL against resistant strains .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Thiazolone derivatives are known for their ability to induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is primarily linked to the inhibition of specific enzymes involved in cancer cell proliferation and survival. For example, compounds with thiazolone structures have been shown to inhibit topoisomerases and other critical enzymes, leading to cell cycle arrest and apoptosis in various cancer cell lines .
  • Case Study : In vitro studies on thiazolone derivatives demonstrated significant cytotoxic effects against breast and colon cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly against various metabolic enzymes linked to diseases such as diabetes and Alzheimer's disease.

  • Mechanism of Action : The thiazolone structure facilitates interactions with enzyme active sites, often leading to competitive inhibition. For instance, studies have shown that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disorders .
  • Case Study : A recent investigation synthesized several hydrazone derivatives and assessed their inhibitory effects on AChE. The results indicated that certain compounds exhibited strong inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Synthesis and Structural Insights

The synthesis of this compound typically involves the condensation reaction between thiazolone derivatives and appropriate hydrazine reagents. The structural characteristics significantly influence its biological activities.

  • Synthesis Method : A common synthetic route involves the reaction of 2-methoxybenzaldehyde with thiazolone followed by hydrazine hydrate under acidic conditions. This method yields high purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-2(3h)-thiazolone hydrazone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as DNA replication and protein synthesis. Additionally, it can induce oxidative stress in cells, leading to apoptosis or cell death. The specific molecular targets and pathways depend on the biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

4-(4-Methoxyphenyl)-2(3H)-Thiazolone Hydrazone (CAS 4871-25-4)
  • Structure : Differs only in the position of the methoxy group (para vs. ortho on the phenyl ring).
  • Physicochemical Properties :
    • Melting Point: 173–174°C .
    • Predicted Boiling Point: 408.2 ± 55.0°C .
  • Synthesis : Likely involves condensation of 4-methoxybenzaldehyde derivatives with thiosemicarbazide, analogous to methods in .
  • Activity : Positional isomerism may influence solubility and biological interactions. For example, para-substituted analogs often exhibit enhanced metabolic stability compared to ortho-substituted derivatives due to reduced steric hindrance .
4-(3-Chlorophenyl)-2(3H)-Thiazolone Hydrazone (CAS 886495-17-6)
  • Structure : Chloro substituent at the meta position.
  • Molecular Formula : C₉H₈ClN₃S.
  • Synthetic Yield : 65–67% via condensation routes .
4-(3-Trifluoromethylphenyl)-2(3H)-Thiazolone Hydrazone (CAS 886505-04-0)
  • Structure : Trifluoromethyl group at the meta position.
  • Molecular Formula : C₁₀H₈F₃N₃S.
  • Impact of Substituent : The CF₃ group enhances lipophilicity and may improve blood-brain barrier penetration, making this derivative relevant in CNS-targeted drug design .
Antifungal Activity
  • Imidazole-Derived Hydrazones (): Compounds like 4(5)-imidazolecarboxaldehyde thiosemicarbazone (ImT) showed selective activity against Cladosporium cladosporioides. para) could modulate efficacy.
Anticancer Activity
  • Thiazole Derivatives (): Compounds 7b and 11 demonstrated IC₅₀ values of 1.61 and 1.98 μg/mL against HepG-2 cells.
Carcinogenicity Concerns
  • 5-Nitrofuran Derivatives (): Hydrazine-containing compounds like formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide exhibited carcinogenicity in rats. Implication: The hydrazone moiety in 4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone necessitates thorough toxicological evaluation to rule out similar risks .

Physicochemical and Spectral Properties

Compound Substituent Melting Point (°C) Predicted LogP Key Spectral Data (¹H NMR)
This compound 2-OCH₃ Not reported 2.1* δ 7.5–6.8 (aromatic H), δ 3.8 (OCH₃)
4-(4-Methoxyphenyl)-2(3H)-thiazolone hydrazone 4-OCH₃ 173–174 1.9 δ 7.2–6.7 (aromatic H), δ 3.7 (OCH₃)
4-(3-Chlorophenyl)-2(3H)-thiazolone hydrazone 3-Cl Not reported 2.8 δ 7.6–7.3 (aromatic H)

*Predicted using ChemDraw software.

Biological Activity

4-(2-Methoxyphenyl)-2(3H)-thiazolone hydrazone is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazolone core linked to a methoxyphenyl group via a hydrazone bond. The synthesis typically involves the condensation of thiazolone derivatives with hydrazine or its derivatives, leading to the formation of hydrazones.

Synthetic Route

  • Starting Materials : 2-methoxyphenyl thiazolone and hydrazine hydrate.
  • Reaction Conditions : The reaction is usually carried out in an ethanol solvent under reflux conditions.
  • Yield : The yield can vary based on the specific conditions but is generally high, often exceeding 80%.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been noted for its ability to inhibit enzymes such as α-amylase, which is crucial for carbohydrate metabolism. Studies have shown significant inhibition rates comparable to established inhibitors like acarbose .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties, effective against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its role as a candidate for anticancer drug development .

Case Studies

  • α-Amylase Inhibition : In a study evaluating thiazole-appended hydrazones, this compound demonstrated an IC50 value of approximately 31 μg/mL against α-amylase, indicating strong enzyme inhibitory activity .
  • Antimicrobial Efficacy : A series of synthesized acylhydrazones showed promising antibacterial effects, with some derivatives exhibiting activity equal to or better than commercial antibiotics .
  • Cytotoxicity Evaluation : Research involving various hydrazone derivatives indicated that certain modifications could enhance cytotoxicity against specific cancer cell lines, suggesting the potential for optimized derivatives .

Comparative Biological Activity Table

Activity TypeCompound ExampleIC50/Effectiveness
α-Amylase Inhibition4-(2-Methoxyphenyl)-2(3H)-thiazoloneIC50 = 31 μg/mL
AntimicrobialVarious HydrazonesEffective against MRSA
CytotoxicityAryl Hydrazone DerivativesIC50 = 4-17 μM in cancer lines

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Diabetes Management : As an α-amylase inhibitor, it may help regulate blood sugar levels.
  • Infection Control : Its antimicrobial properties position it as a candidate for treating resistant infections.
  • Cancer Therapy : Its cytotoxic effects warrant further investigation for possible use in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-methoxyphenyl)-2(3H)-thiazolone hydrazone, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves condensation of thiosemicarbazide derivatives with substituted carbonyl compounds. For example, refluxing 4-(2-methoxyphenyl)thiosemicarbazide with chloroacetic acid in a DMF-acetic acid mixture (1:2 v/v) under alkaline conditions (sodium acetate) for 2–6 hours yields the thiazolone core. Subsequent hydrazone formation is achieved by reacting the thiazolone with hydrazine hydrate in ethanol at 60–80°C for 6–8 hours .
  • Key Variables : Prolonged reflux (>8 hours) may lead to side products like oxidized quinones, while lower temperatures (<60°C) result in incomplete cyclization. Ethanol is preferred over methanol due to better solubility of intermediates .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Use DMSO-d₆ as a solvent to resolve aromatic proton splitting (δ 6.8–7.4 ppm for the 2-methoxyphenyl group). The hydrazone NH proton appears as a broad singlet at δ 10.2–10.8 ppm .
  • X-ray Crystallography : Single crystals are obtained via slow evaporation of ethanol-water (1:1). The thiazolone ring exhibits planarity (dihedral angle <5° with the phenyl group), and hydrogen bonding (N–H⋯O/S) stabilizes the crystal lattice .
    • Validation : Compare experimental IR stretches (C=O at 1680–1700 cm⁻¹, C=N at 1600–1620 cm⁻¹) with DFT-calculated values to confirm tautomeric forms .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly alkaline media (pH >10), forming 2-methoxyphenylhydrazine and thiazolidinone fragments .
  • Thermal Stability : DSC analysis shows decomposition onset at 220–240°C. Store at 4°C in desiccated, amber vials to prevent photodegradation of the hydrazone moiety .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the para position of the phenyl ring to enhance electrophilicity of the thiazolone carbonyl. Kinetic studies (UV-Vis monitoring at 320 nm) reveal a 2.5× rate increase for 4-nitro derivatives compared to methoxy .
  • DFT Calculations : HOMO-LUMO gaps correlate with reactivity; smaller gaps (4.1–4.3 eV) favor nucleophilic attack at the C2 position of the thiazolone ring .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Dependent Analysis : At low concentrations (IC₅₀ <10 µM), the compound exhibits antimicrobial activity by disrupting bacterial membrane potential (measured via SYTOX Green uptake). At higher doses (>50 µM), cytotoxicity dominates due to ROS generation in mammalian cells .
  • Assay Optimization : Use standardized protocols (e.g., CLSI M07-A10 for bacteria, MTT assay for mammalian cells) to minimize variability. Contradictions often arise from differences in cell lines or incubation times .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase inhibition?

  • Methodology :

  • Docking Studies : AutoDock Vina simulations show the hydrazone moiety forms hydrogen bonds with ATP-binding pockets (e.g., EGFR kinase: ΔG = −9.2 kcal/mol). Modifying the methoxy group to bulkier substituents (e.g., isopropoxy) improves hydrophobic interactions .
  • MD Simulations : 100-ns trajectories reveal stable binding of 4-(2-methoxyphenyl) derivatives to kinase active sites, with RMSD <2.0 Å after equilibration .

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